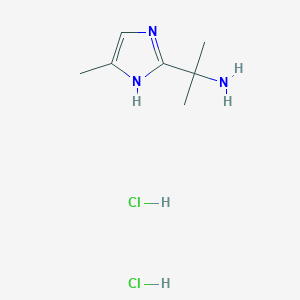

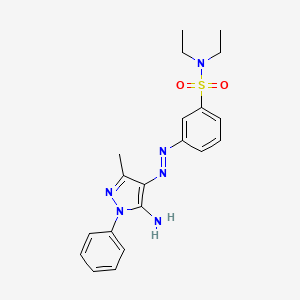

![molecular formula C21H22N4O4 B2542714 2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one CAS No. 895829-49-9](/img/structure/B2542714.png)

2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one" is a derivative of quinazoline, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including antihypertensive properties as indicated by the synthesis of related piperidine derivatives with a quinazoline ring system .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of substituted quinazolinones with various reagents to introduce additional functional groups. For example, the reaction of 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with N-BOC piperazine followed by deprotection and subsequent treatment with sulfonyl chlorides in the presence of triethylamine (TEA) at room temperature can yield sulfonyl piperazin-1-yl-methyl quinazolinones . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the study of novel piperazine derivatives with an oxadiazole ring . These compounds were found to crystallize in the monoclinic crystal system with the piperazine ring adopting a chair conformation. Intermolecular hydrogen bonds contribute to the crystal packing, which can be further analyzed using Hirshfeld surface analysis to understand the nature of intermolecular contacts.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions depending on the substituents present on the rings. The stability of these compounds under stress conditions, such as high temperature, light, and oxidants, has been studied, revealing that certain quinazoline derivatives are stable under these conditions but are susceptible to hydrolysis in alkaline and acidic environments . For instance, hydrolysis in an alkaline medium can lead to the cleavage of the amide group, forming degradation products like 2-(4-oxoquinazoline-3-yl)acetic acid and 1-phenylpiperazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific substituents. The stability studies provide insights into the reactivity and degradation pathways of these compounds, which are essential for developing pharmaceutical substances. For example, the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one under various stress conditions suggests that the compound is generally stable, except in the presence of strong bases . This information is critical for the preparation of regulatory documents and ensuring the quality of pharmaceutical substances.

Applications De Recherche Scientifique

Corrosion Inhibition

The chemical compound 2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one has been investigated for its potential as a corrosion inhibitor for mild steel in acidic environments. In a study by Chen et al. (2021), two piperazine-substituted quinazolin-4(3H)-one derivatives, including this compound, demonstrated effective corrosion inhibition for mild steel in HCl. The research utilized weight loss tests, electrochemical techniques, surface analytical techniques, quantum chemical calculations, and molecular dynamics simulations to establish the compounds' efficacy, with inhibition efficiencies reaching up to 96.6% for similar compounds. The inhibitors were found to behave as mixed-type inhibitors, and their adsorption on the mild steel surface followed the Langmuir adsorption isotherm, indicating potential for development into new corrosion inhibitor platforms (Chen et al., 2021).

Stability Under Stressful Conditions

The stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, a closely related compound, was assessed under various stress conditions to determine its suitability as a pharmaceutical substance. The study, conducted in accordance with ICH guidelines, utilized high-performance liquid chromatography (HPLC), HPLC-MS, and other analytical techniques to evaluate the compound's stability against factors such as high temperature, light, and oxidants. The research found that the compound was stable under most conditions except in alkaline environments, where hydrolysis led to the breakdown of the amide group. This research highlights the importance of considering environmental stability in the development of pharmaceutical substances based on quinazolin-4(3H)-one derivatives (Gendugov et al., 2021).

Propriétés

IUPAC Name |

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-29-18-9-5-4-8-17(18)23-10-12-24(13-11-23)19(26)14-25-20(27)15-6-2-3-7-16(15)22-21(25)28/h2-9H,10-14H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYMSCNTLQDCRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

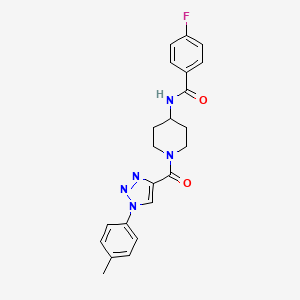

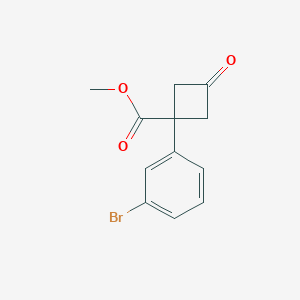

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2542631.png)

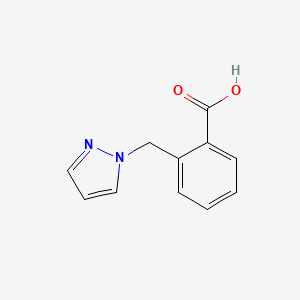

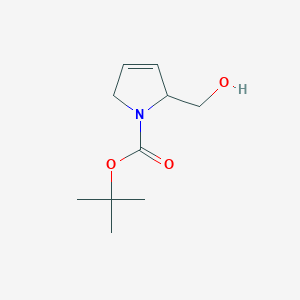

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2542634.png)

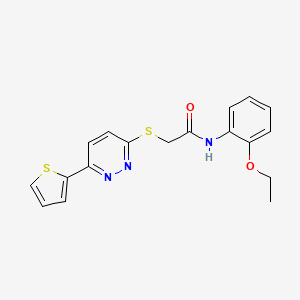

![11-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2542639.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2542642.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2542645.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2542652.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2542653.png)